molecular formula C6H13NO2 B8791295 2-[(butan-2-yl)amino]acetic acid CAS No. 58695-42-4

2-[(butan-2-yl)amino]acetic acid

Cat. No.: B8791295
CAS No.: 58695-42-4
M. Wt: 131.17 g/mol
InChI Key: IVCQRTJVLJXKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(butan-2-yl)amino]acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a glycine moiety substituted with a 1-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(butan-2-yl)amino]acetic acid can be achieved through several methods. One common approach involves the reaction of glycine with 1-methylpropyl halide under basic conditions. This reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Another method involves the use of the Strecker synthesis, where an aldehyde (1-methylpropionaldehyde) reacts with ammonia and hydrogen cyanide to form an aminonitrile intermediate. This intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(butan-2-yl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(butan-2-yl)amino]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: this compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(butan-2-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylglycine (Sarcosine): Similar in structure but lacks the 1-methylpropyl group.

    N-Ethylglycine: Contains an ethyl group instead of a 1-methylpropyl group.

    N-Propylglycine: Substituted with a propyl group instead of a 1-methylpropyl group.

Uniqueness

2-[(butan-2-yl)amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

58695-42-4

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(butan-2-ylamino)acetic acid

InChI

InChI=1S/C6H13NO2/c1-3-5(2)7-4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)

InChI Key

IVCQRTJVLJXKKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

338 g of glycine (4.5 mols), 1.5 liters of methanol, 15 g of 10% Pd on C, wet with water, and 500 g of methylethylketone (6.93 mols) are charged into the autoclave.
Quantity
338 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.